molecular formula C26H23N3O5S B2979902 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 923073-57-8

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No.: B2979902
CAS No.: 923073-57-8
M. Wt: 489.55
InChI Key: DZCNLMFQILIECE-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a synthetic small molecule based on the benzo[cd]indol-2(1H)-one (BIO) scaffold, a tricyclic structure increasingly recognized for its significant potential in pharmaceutical and biological research . This compound features a 1-ethyl substitution on the BIO core, a modification that can influence the molecule's metabolic stability and binding interactions, alongside a complex benzamide side chain incorporating a furanylmethyl group and an N-methylsulfonamide moiety . The specific structural attributes of this compound, particularly its sulfamoylbenzamide group, suggest it is engineered for targeted protein interaction, making it a valuable candidate for investigative oncology and drug discovery. The core benzo[cd]indol-2(1H)-one structure is a privileged framework in medicinal chemistry, with published research highlighting its utility in developing agents that modulate critical cellular pathways . Derivatives of this scaffold have been identified as potent inhibitors for various cancer-relevant targets. For instance, similar compounds have been reported as BRD4 inhibitors, BET bromodomain inhibitors, and notably, as autophagy-related gene Atg4B inhibitors, positioning them as a novel chemotype for cancer therapy development . Furthermore, research on structurally related polyamine-conjugated BIO derivatives has demonstrated their ability to function as lysosome-targeted anti-metastatic agents . These conjugates enter cancer cells via the polyamine transporter, localize in lysosomes, and induce a crosstalk between autophagy and apoptosis, leading to potent inhibitory activity against hepatocellular carcinoma migration both in vitro and in vivo . The primary research value of this specific compound lies in its potential application as a chemical probe for studying tumor biology and for the development of targeted cancer therapies. Its design is consistent with compounds investigated for degrading specific transcription factors like IKZF2 or IKZF4, which are actionable targets in hematological cancers and autoimmune diseases . The presence of the sulfamoyl group is a common feature in many pharmacologically active molecules that engage with enzyme active sites, suggesting potential use in developing inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . Researchers can utilize this compound to explore its mechanism of action, its binding affinity for specific proteins, and its effects on cancer cell proliferation, survival, and metastasis. It is presented as a high-purity chemical tool for non-clinical research purposes only. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5S/c1-3-29-23-14-13-22(20-7-4-8-21(24(20)23)26(29)31)27-25(30)17-9-11-19(12-10-17)35(32,33)28(2)16-18-6-5-15-34-18/h4-15H,3,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCNLMFQILIECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)CC5=CC=CO5)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its potential therapeutic applications. Its unique structure includes a benzo[cd]indole moiety and a sulfamoyl group, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N2O5SC_{16}H_{16}N_{2}O_{5}S with a molecular weight of approximately 348.4 g/mol. The structure can be represented as follows:

SMILES CCN1C2 C3C C C C2 S O O NCCC O O C CC C3C1 O\text{SMILES CCN1C2 C3C C C C2 S O O NCCC O O C CC C3C1 O}

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives with similar structural features possess varying degrees of activity against bacteria and fungi.

Compound NameMIC (µg/mL)Activity Type
Compound A12.5Antifungal
Compound B25Antibacterial
Compound C32Antiviral

The presence of heterocyclic groups within the structure is believed to enhance the biological activity of these compounds .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for preventing cellular damage and could have implications for diseases associated with oxidative stress.

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced pathogen viability.
  • Interference with Cell Signaling : The compound may modulate signaling pathways in target cells, affecting processes such as apoptosis and proliferation.
  • Interaction with DNA : Some studies suggest that compounds in this class can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Study on Antifungal Activity : A recent study evaluated the antifungal efficacy against Fusarium oxysporum, showing promising results with MIC values significantly lower than those of conventional antifungals .
  • Antioxidant Efficacy in Cellular Models : In vitro tests demonstrated that compounds with similar structures effectively reduced oxidative stress markers in human cell lines, suggesting potential applications in age-related diseases .

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound that contains a benzo[cd]indole moiety and a furan-2-ylmethyl group, suggesting it may have biological activity and uses in medicinal chemistry. It is a sulfonamide derivative, a category known for antimicrobial and anti-inflammatory properties.

Synthesis
The creation of this compound requires multi-step organic reactions with precise control of reaction conditions, such as temperature, solvent selection, and reaction time, to maximize yield and purity. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the structure of the synthesized compound.

It can participate in chemical reactions typical of sulfonamides and indoles, and reaction monitoring via chromatography or spectroscopic methods is essential for optimizing yields.

Mechanism of Action and Biological Activity
The mechanism by which this compound exerts biological effects likely involves interaction with biological targets like enzymes or receptors. Studies using in vitro assays could provide data on binding affinities and biological activity profiles against target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs fall into two categories: (1) benzamide-based pesticides and (2) sulfamoyl-substituted benzo[cd]indole derivatives . Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Potential Applications References
Target Compound Benzo[cd]indole + benzamide 1-Ethyl-2-oxo; sulfamoyl (N-(furan-2-ylmethyl)-N-methyl) ~501.55 Unspecified N/A
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide Benzo[cd]indole + benzamide 1-Ethyl-2-oxo; sulfamoyl (N-ethyl-N-phenyl) 499.6 Unspecified
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Benzamide 2,3-Dichlorophenyl; ethoxymethoxy 344.21 Herbicide
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Pyridinecarboxamide 2,4-Difluorophenyl; trifluoromethylphenoxy 394.28 Herbicide

Structural and Functional Analysis

Sulfamoyl Substitution: The target compound’s N-(furan-2-ylmethyl)-N-methylsulfamoyl group distinguishes it from the ethyl/phenyl sulfamoyl substituent in the CAS 864939-28-6 analog.

Core Heterocycle :

  • The benzo[cd]indole core is absent in pesticide benzamides like etobenzanid and diflufenican. This moiety may confer unique π-π stacking interactions or binding affinity to biological targets, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals).

Bioactivity Inference: Pesticides such as diflufenican and etobenzanid rely on halogenated aryl groups (e.g., dichlorophenyl, trifluoromethylphenoxy) for herbicidal activity. The target compound’s benzo[cd]indole and furan substituents imply a different mode of action, possibly targeting enzymes or receptors in mammalian systems.

Q & A

Q. What are the optimal synthetic routes for preparing N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via multi-step organic reactions, including amide coupling and sulfonylation. For example:

  • Step 1: React benzo[cd]indol-6-amine derivatives with ethylating agents (e.g., ethyl bromide) under basic conditions to introduce the 1-ethyl-2-oxo moiety.
  • Step 2: Perform sulfamoylation using N-(furan-2-ylmethyl)-N-methylsulfamoyl chloride in anhydrous DMF with a base like triethylamine.
  • Step 3: Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (≥95%) and LC-MS .
  • Key Tip: Monitor reaction progress via TLC and optimize reaction times to minimize by-products like over-alkylated species .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the benzo[cd]indole core (e.g., aromatic protons at δ 7.2–8.5 ppm), sulfamoyl group (δ 3.1–3.4 ppm for N-methyl), and furan moiety (δ 6.2–7.4 ppm). Use DEPT-135 to distinguish CH, CH2, and CH3 groups .
  • FT-IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonamide S=O vibrations (~1350 cm⁻¹) .
  • X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation in DCM/hexane and refine using SHELXL .

Q. How can researchers determine the compound’s fluorescence properties for analytical applications?

Methodological Answer:

  • Use spectrofluorometry with excitation/emission slit widths set to 5 nm.
  • Prepare solutions in DMSO (10 µM) and measure fluorescence intensity at λex = 280 nm (benzo[cd]indole absorption) and λem = 350–450 nm.
  • Compare with reference compounds (e.g., benzamide derivatives) to assess quenching/enhancement effects from the sulfamoyl and furan groups .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

  • Dose-Response Studies: Test across a wide concentration range (e.g., 0.1–100 µM) to identify therapeutic vs. toxic thresholds.
  • Assay Validation: Use orthogonal assays (e.g., MTT for cytotoxicity and broth microdilution for antimicrobial activity) to confirm specificity.
  • Mechanistic Probes: Co-administer inhibitors (e.g., CYP450 inhibitors for metabolic stability) to isolate direct effects from off-target interactions .

Q. What computational strategies are recommended to model the compound’s binding interactions with target proteins?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina with crystal structures (PDB) of relevant targets (e.g., kinases or sulfotransferases). Focus on the sulfamoyl group’s hydrogen-bonding potential.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints.
  • QSAR: Corate substituent effects (e.g., furan vs. thiophene analogs) on activity using Hammett σ values or molecular descriptors .

Q. How should researchers design experiments to investigate the compound’s pharmacokinetics (e.g., metabolic stability)?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., hydroxylation at the benzo[cd]indole ring).
  • Plasma Stability: Assess half-life in plasma at 37°C. Use protein precipitation (ACN) followed by HPLC quantification.
  • Permeability Assays: Perform Caco-2 cell monolayer studies with Papp values >1×10⁻⁶ cm/s indicating good absorption .

Q. What strategies are effective for resolving discrepancies in crystallographic data (e.g., disordered sulfamoyl groups)?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.
  • Refinement: In SHELXL, apply restraints (e.g., DFIX for S–N bonds) and anisotropic displacement parameters.
  • Validation: Check using checkCIF/PLATON for outliers in bond lengths/angles and correct with TWIN/BASF commands if twinning is detected .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Analog Synthesis: Replace the furan-2-ylmethyl group with bioisosteres (e.g., thiophene or pyrrole derivatives).
  • Pharmacophore Mapping: Use MOE or Schrödinger to identify critical features (e.g., sulfamoyl as a hydrogen-bond acceptor).
  • Activity Cliffs: Compare IC50 values of analogs to pinpoint substituents causing abrupt activity changes (e.g., methyl vs. ethyl on the indole nitrogen) .

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